4-acetoxy DMT (hydrochloride)
CAS No.:
Cat. No.: VC0211218
Molecular Formula: C14H18N2O2 · HCl
Molecular Weight: 282.8
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H18N2O2 · HCl |
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Molecular Weight | 282.8 |
Standard InChI | InChI=1S/C14H18N2O2.ClH/c1-10(17)18-13-6-4-5-12-14(13)11(9-15-12)7-8-16(2)3;/h4-6,9,15H,7-8H2,1-3H3;1H |
Standard InChI Key | OEPCTLAWMZJUIX-UHFFFAOYSA-N |
SMILES | CN(C)CCC1=CNC2=CC=CC(OC(C)=O)=C21.Cl |
Introduction
Chemical Structure and Properties
Molecular Structure and Formula
4-AcO-DMT features a tryptamine backbone with an acetoxy group at the 4-position of the indole ring and two methyl groups attached to the amine nitrogen . The chemical structure can be represented as:
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Chemical Formula: C₁₄H₁₈N₂O₂·HCl
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IUPAC Name: 3-[2-(Dimethylamino)ethyl]-1H-indol-4-yl acetate hydrochloride
Synthesis and Production Methods
Synthetic Pathways
The synthesis of 4-AcO-DMT typically involves acetylation of psilocin under alkaline or strongly acidic conditions . While less challenging to synthesize than psilocybin, the process still requires advanced knowledge of organic chemistry and specialized equipment. The acetoxy group provides greater resistance to oxidation under basic conditions compared to psilocin, contributing to improved stability .
Alternative synthetic routes may involve starting from other tryptamine precursors rather than from psilocin directly. The method can vary but typically involves a series of chemical reactions to achieve the desired structure .
Crystal Structure
Detailed crystallographic analysis has been conducted on the fumarate salt of 4-AcO-DMT. Research by Chadeayne et al. revealed that bis(4-acetoxy-N,N-dimethyltryptammonium) fumarate has a single protonated psilacetin cation and one half of a fumarate dianion in the asymmetric unit .
The crystal structure shows:
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The indole ring is nearly planar with a mean deviation from planarity of 0.04 Å
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The acetate group at the 4-position is approximately perpendicular to the indole plane, with angles of 100.85(1)° between the indole and acetate planes
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The fumarate dianion exhibits a near planar trans configuration with a deviation from planarity of only 0.019 Å
The ions are held together through N—H⋯O hydrogen bonds in infinite one-dimensional chains along111. Specifically, hydrogen bonds form between the ammonium hydrogen atoms and fumarate oxygen atoms, as well as between the indole hydrogen atoms and fumarate oxygen atoms .
Pharmacological Profile
Pharmacodynamics
4-AcO-DMT functions primarily as a prodrug of psilocin. As such, it acts as a non-selective agonist of serotonin receptors, including the serotonin 5-HT2A receptor . The psychedelic effects associated with this compound are mediated specifically by activation of the serotonin 5-HT2A receptor .
Similar to psilocybin, psilocin, and other serotonergic psychedelics, 4-AcO-DMT produces the head-twitch response in rodents, which serves as a behavioral proxy for psychedelic effects . In drug discrimination tests with rodents, 4-AcO-DMT fully substitutes for the psychedelic DOM, further supporting its classification as a serotonergic psychedelic .
Research on the binding affinities and potencies of 4-AcO-DMT at various serotonin receptors indicates:
In functional assays measuring calcium mobilization, 4-AcO-DMT demonstrated moderately high efficacy at the 5-HT2A receptor with an Emax value of approximately 79.2% relative to serotonin .
Pharmacokinetics and Metabolism
Absorption and Distribution
While there are no clinical studies of the pharmacokinetics of 4-AcO-DMT in humans as of 2024, animal studies have provided valuable insights . When administered via intraperitoneal injection at equimolar doses in rodents, 4-AcO-DMT showed approximately 70% of the relative bioavailability of psilocybin, resulting in modestly lower psilocin levels compared to equivalent doses of psilocybin .
Metabolism
4-AcO-DMT acts as a prodrug, being converted to psilocin in the body. This conversion is primarily mediated by esterase enzymes that cleave the acetoxy group . A 2025 in vitro study examining the stability and metabolism of several psilocin ester prodrugs, including 4-AcO-DMT, demonstrated that it is rapidly broken down into psilocin by esterase enzymes .
Key findings from this study showed:
Biological and Psychological Effects
Reported Effects
The subjective effects of 4-AcO-DMT have been reported to closely resemble those of psilocybin mushrooms, which is consistent with both compounds serving as prodrugs to psilocin . These effects typically include:
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Geometric visual effects and visual distortions
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Time distortion
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Enhanced introspection
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Euphoria
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Altered consciousness and potential ego dissolution at higher doses
User reports suggest that 4-AcO-DMT may produce less nausea compared to natural psilocybin mushrooms, which has been highlighted as a potential advantage :
"I think I do have a slight preference for 4-AcO-DMT specifically over shrooms because it's a little bit easier because there's less nausea and the visuals are very similar as far as the intensity."
Onset and Duration
The time course of effects for 4-AcO-DMT has been studied in rodent models and compared with subjective reports. In head-twitch response experiments, the maximal response typically occurred during the first 10 minutes after drug administration . The total duration of effects in humans is generally reported to be 4-6 hours, which is similar to psilocybin mushrooms but significantly longer than DMT .
Dose-Response Relationship
In experimental studies with rodents, the ED50 value (the dose producing 50% of the maximum effect) for 4-AcO-DMT in the head-twitch response assay was determined to be 1.12 μmol/kg (equivalent to 0.41 mg/kg) . This places its potency in a similar range to other 4-substituted tryptamines.
Compound | ED50 (mg/kg) | ED50 (μmol/kg) |
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4-AcO-DMT | 0.41 (0.24–0.69) | 1.12 (0.66–1.90) |
4-AcO-MET | 0.44 (0.31–0.63) | 1.17 (0.82–1.67) |
4-AcO-DET | 0.71 (0.47–1.07) | 1.81 (1.20–2.74) |
4-AcO-DIPT | 1.41 (0.95–2.08) | 3.88 (2.63–5.72) |
As shown in the table above from experimental findings, the potency of 4-AcO-DMT is comparable to 4-AcO-MET but notably higher than 4-AcO-DIPT .
Comparative Analysis with Related Compounds
Relationship to Psilocybin and Psilocin
4-AcO-DMT shares structural similarities with both psilocybin and psilocin. While psilocybin contains a 4-phosphoryloxy group, 4-AcO-DMT contains a 4-acetoxy group . Both compounds function as prodrugs to psilocin, which is considered the active compound responsible for the psychoactive effects .
The primary differences between 4-AcO-DMT and psilocybin include:
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Synthetic origin rather than natural occurrence
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Simpler chemical structure and easier synthesis process
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Potentially different absorption rates and bioavailability
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Possibly reduced incidence of nausea compared to natural mushrooms containing psilocybin
Structural Analogs
4-AcO-DMT is part of a larger family of 4-substituted tryptamines. Related compounds include:
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4-AcO-MET (4-acetoxy-N-methyl-N-ethyltryptamine)
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4-AcO-DET (4-acetoxy-N,N-diethyltryptamine)
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4-AcO-MiPT (4-acetoxy-N-methyl-N-isopropyltryptamine)
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4-AcO-DiPT (4-acetoxy-N,N-diisopropyltryptamine)
Additionally, other analogs include 4-MeO-DMT (4-methoxy-DMT) and 4-PrO-DMT (O-propionylpsilocin) .
Research Studies and Findings
Crystallographic Studies
Detailed structural characterization of 4-AcO-DMT has been conducted using X-ray crystallography. A study by Chadeayne et al. provided a comprehensive analysis of the crystal structure of bis(4-acetoxy-N,N-dimethyltryptammonium) fumarate .
This research revealed specific structural features including:
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Bond lengths and angles within the molecular structure
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Hydrogen bonding patterns between the tryptamine and fumarate ions
This crystallographic data provides valuable information for understanding the structural properties of 4-AcO-DMT and may contribute to future pharmaceutical research involving this compound.
Legal Status and Regulatory Framework
In the United States, 4-AcO-DMT may technically fall under the Federal Analogue Act due to its close structural relationship to psilocybin and psilocin, which are Schedule I controlled substances . This has created a complex legal situation where the compound is neither explicitly legal nor illegal.
The compound has been detected in European countries as a designer drug since 2009 and has reportedly become the most commonly used novel tryptamine in the 2010s .
Analytical Testing and Detection Methods
For laboratory analysis, 4-AcO-DMT can be detected and quantified using various analytical techniques. Common methods include:
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High-Performance Liquid Chromatography (HPLC)
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Gas Chromatography-Mass Spectrometry (GC-MS)
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Liquid Chromatography-Mass Spectrometry (LC-MS)
For preparing stock solutions in laboratory settings, the following dilutions can be calculated based on molecular weight:
Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |
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1 mM | 3.5361 mL | 17.6803 mL | 35.3607 mL |
5 mM | 0.7072 mL | 3.5361 mL | 7.0721 mL |
10 mM | 0.3536 mL | 1.768 mL | 3.5361 mL |
These values provide guidance for preparing solutions of specified concentrations for laboratory use and analytical testing .
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